Welcome to the BenchChem Online Store!
molecular formula C14H6N2O6 B8494447 1,2-Dinitro-9,10-anthracenedione CAS No. 57875-61-3

1,2-Dinitro-9,10-anthracenedione

Cat. No. B8494447
M. Wt: 298.21 g/mol
InChI Key: NMNSBFYYVHREEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04155921

Procedure details

100 g of dinitroanthraquinone mixture of the composition described in Example 1 (A) are employed and stirred with B ml of nitrobenzene at C° C. for A hours and the precipitate is filtered off at C° C., washed with 50 ml of nitrobenzene and dried. D g of 1,7-dinitro-anthraquinone of the composition E are obtained.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
Example 1 ( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:17]=[CH:16][C:15]2[C:14](=[O:18])C3C(=CC=CC=3)[C:7](=[O:19])[C:6]=2[C:5]=1[N+]([O-])=O)([O-:3])=[O:2].[N+:23]([C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]>>[N+:23]([C:26]1[C:31]2[C:7](=[O:19])[C:6]3[C:15](=[CH:16][CH:17]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=3)[C:14](=[O:18])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-:25])=[O:24]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=2C(C3=CC=CC=C3C(C2C=C1)=O)=O)[N+](=O)[O-]
Step Two
Name
Example 1 ( A )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
for A hours
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off at C° C
WASH
Type
WASH
Details
, washed with 50 ml of nitrobenzene
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.